molecular formula C12H7ClN4O B1501332 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline CAS No. 1065484-81-2

2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

Número de catálogo: B1501332
Número CAS: 1065484-81-2
Peso molecular: 258.66 g/mol
Clave InChI: XTYJLMXADPCDIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline is a useful research compound. Its molecular formula is C12H7ClN4O and its molecular weight is 258.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₇ClN₄O
  • CAS Number : 45789043

The compound features a quinoxaline core, which is known for its diverse biological activities, including antiviral and anticancer properties.

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoxaline derivatives. Specifically, compounds with similar structures have shown significant activity against various viruses, including HIV and Hepatitis B. The ability of these compounds to inhibit viral replication is often attributed to their interaction with viral enzymes or cellular pathways involved in viral entry and replication.

Case Study: Antiviral Activity Against Hepatitis B

A study investigating quinoxaline derivatives found that certain modifications enhanced antiviral activity against Hepatitis B virus (HBV). For instance, a derivative demonstrated an effective concentration (EC50) of 0.09 µM without cytotoxicity towards host cells, suggesting a promising therapeutic index for further development .

Anticancer Activity

Quinoxaline derivatives have also been studied for their anticancer properties. The compound's mechanism often involves the inhibition of specific kinases that regulate cell cycle progression and apoptosis.

  • Kinase Inhibition : Similar compounds have been shown to selectively inhibit cyclin-dependent kinases (CDKs), leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : By modulating pathways related to apoptosis, these compounds can promote cancer cell death.

Selectivity and Efficacy

The selectivity of this compound for specific targets is crucial for minimizing side effects while maximizing therapeutic efficacy. Research indicates that structural modifications can significantly impact both selectivity and potency against cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameStructureAntiviral Activity (IC50, nM)Anticancer Activity
This compoundStructureTBDModerate
S-2720Structure620High
Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoateTBD0.09High

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in current studies.

Aplicaciones Científicas De Investigación

Cancer Treatment

Research indicates that this compound can effectively induce apoptosis in cancer cells by depleting intracellular NAD+ levels, which is critical for cellular metabolism and survival .

  • Case Studies :
    • In studies involving renal carcinoma and melanoma, compounds similar to 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline demonstrated significant anti-proliferative effects .
    • A notable study reported that small-molecule inhibitors targeting NAMPT (Nicotinamide phosphoribosyltransferase) led to tumor cell death, highlighting the potential of quinoxaline derivatives in cancer therapy .

Anti-inflammatory Properties

The compound's ability to inhibit NAMPT also positions it as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By selectively targeting immune cells, it can reduce the proliferation of T cells involved in autoimmune responses .

  • Case Studies :
    • In experimental models of arthritis, inhibitors like FK866 (related to quinoxaline compounds) have shown efficacy in ameliorating symptoms by inducing apoptosis in activated T cells .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaMechanism of ActionKey FindingsReferences
Cancer TreatmentInhibition of PDGF-R and LckInduces apoptosis; effective against renal carcinoma
Anti-inflammatoryNAMPT inhibitionReduces T cell proliferation; effective in arthritis models
Antimicrobial ActivityInhibition of microbial DNA gyrasePotent against various bacterial strains

Propiedades

IUPAC Name

2-(6-chloropyrimidin-4-yl)oxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-10-5-11(16-7-15-10)18-12-6-14-8-3-1-2-4-9(8)17-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYJLMXADPCDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671824
Record name 2-[(6-Chloropyrimidin-4-yl)oxy]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-81-2
Record name 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloropyrimidin-4-yl)oxy]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 mg (0.92 mmol) sodium hydride (55%, suspension in mineral oil) were added to 0.10 g (0.68 mmol) 2-hydroxyquinoxaline in 1.5 mL DMF and the mixture was stirred for 15 min. Then 0.11 g (0.69 mmol) 4,6-dichloropyrimidine were added and the mixture was stirred overnight at RT. The reaction mixture was purified by preparative HPLC-MS. The product-containing fractions were combined, the acetonitrile was eliminated i.vac., and the precipitated product was suction filtered and dried.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
Reactant of Route 2
Reactant of Route 2
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
Reactant of Route 3
Reactant of Route 3
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
Reactant of Route 4
Reactant of Route 4
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
Reactant of Route 5
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
Reactant of Route 6
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.